FMOC-D-LYS(FMOC)-OH
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Overview
Description
Preparation Methods
The synthesis of FMOC-D-LYS(FMOC)-OH typically involves the protection of amino groups using the fluorenylmethyloxycarbonyl (Fmoc) group. One common method involves the reaction of the corresponding amino acid with Fmoc chloride in the presence of a base such as sodium carbonate . The reaction conditions usually include an organic solvent like dimethylformamide (DMF) and a temperature range of 0-25°C . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions for higher yields .
Chemical Reactions Analysis
FMOC-D-LYS(FMOC)-OH undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed using piperidine, leading to the formation of the free amine.
Coupling Reactions: It can react with other amino acids or peptides in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to form peptide bonds.
Hydrolysis: The ester bond in the Fmoc group can be hydrolyzed under acidic or basic conditions.
Scientific Research Applications
FMOC-D-LYS(FMOC)-OH is widely used in scientific research, particularly in the field of peptide synthesis . It serves as a building block for the synthesis of various peptides and proteins, which are crucial in biological and medical research . Additionally, it is used in the development of novel pharmaceuticals and in the study of protein-protein interactions .
Mechanism of Action
The primary mechanism of action of FMOC-D-LYS(FMOC)-OH involves its role as a protective group in peptide synthesis . The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups . The Fmoc group can be removed under mild basic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
FMOC-D-LYS(FMOC)-OH is similar to other Fmoc-protected amino acids, such as:
Fmoc-Lysine: Used for the synthesis of peptides containing lysine residues.
Fmoc-Glutamic Acid: Used for the synthesis of peptides containing glutamic acid residues.
Fmoc-Alanine: Used for the synthesis of peptides containing alanine residues.
The uniqueness of this compound lies in its specific structure, which allows for the synthesis of peptides with specific sequences and properties .
Properties
IUPAC Name |
2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H34N2O6/c39-34(40)33(38-36(42)44-22-32-29-17-7-3-13-25(29)26-14-4-8-18-30(26)32)19-9-10-20-37-35(41)43-21-31-27-15-5-1-11-23(27)24-12-2-6-16-28(24)31/h1-8,11-18,31-33H,9-10,19-22H2,(H,37,41)(H,38,42)(H,39,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJRTKDVFXYEFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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